molecular formula C17H17BrN2OS2 B12133935 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12133935
M. Wt: 409.4 g/mol
InChI Key: WPFCBSYZMLMAPW-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a sulfur-linked 3-bromobenzyl group at position 2, an ethyl substituent at position 3, and methyl groups at positions 5 and 6 of the fused thieno[2,3-d]pyrimidin-4(3H)-one core. Thienopyrimidines are known for their structural similarity to purines and psoralen derivatives, enabling interactions with biological targets such as enzymes and nucleic acids .

Properties

Molecular Formula

C17H17BrN2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3

InChI Key

WPFCBSYZMLMAPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Br)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with suitable reagents to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Bromobenzyl Sulfanyl Group: The bromobenzyl sulfanyl group can be introduced through nucleophilic substitution reactions, where a bromobenzyl halide reacts with a thiol derivative of the thieno[2,3-d]pyrimidine core.

    Alkylation and Methylation: The ethyl and methyl groups can be introduced through alkylation and methylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl sulfanyl group may interact with biological macromolecules, leading to inhibition or modulation of enzyme activity. The thieno[2,3-d]pyrimidine core can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Activities Reference
Target Compound :
2-[(3-Bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
3-Bromobenzyl (S-linked), ethyl (N-linked), 5,6-dimethyl Likely C₁₈H₁₈BrN₂OS₂* Not explicitly reported; inferred antimicrobial/anticancer potential from analogs
Analog 1 :
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
3-Chlorobenzyl C₁₈H₁₈ClN₂OS₂ Anticancer (melanoma MDA-MB-435: GP = −31.02%)
Analog 2 :
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
4-Fluorophenyl-oxoethyl C₁₇H₁₆FN₂O₂S₂ Not reported; fluorinated analogs often enhance metabolic stability
Analog 3 :
2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (BPOET)
4-Bromophenyl-oxoethyl, tetrahydrobenzothieno core C₂₁H₂₀BrN₂O₂S₂ Persister cell resuscitation via ribosome activation
Analog 4 :
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one
4-Bromophenoxy, isopropyl C₁₉H₁₉BrN₂O₂S Structural studies only; phenoxy groups may influence solubility

*Exact molecular formula inferred from analogs (e.g., ).

Key Trends

Halogen Substituents :

  • The 3-bromobenzyl group in the target compound may enhance lipophilicity and target binding compared to chloro (Analog 1) or fluoro (Analog 2) variants. Bromine’s larger atomic radius could improve π-π stacking in hydrophobic pockets .
  • BPOET (Analog 3), with a 4-bromophenyl group, shows unique activity in resuscitating bacterial persister cells, suggesting bromine’s role in modulating ribosomal function .

5,6-Dimethyl groups in the target compound and Analog 1 likely improve metabolic stability by steric shielding of reactive sites .

Biological Activity: Chlorinated analogs (e.g., Analog 1) exhibit notable cytotoxicity against melanoma cells, highlighting the importance of halogen-electrophile interactions in anticancer activity . Phenoxy-linked compounds (Analog 4) are less studied for bioactivity but serve as structural templates for solubility optimization .

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